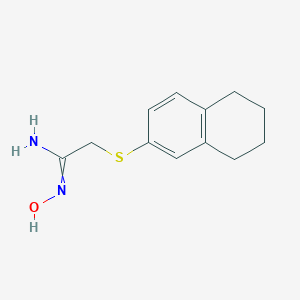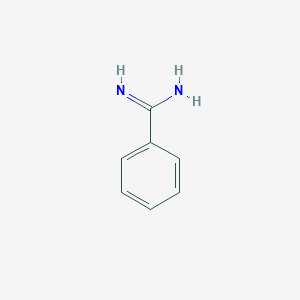![molecular formula C26H24ClNOS B374780 1-(4-chlorophenyl)-2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]ethanone](/img/structure/B374780.png)
1-(4-chlorophenyl)-2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the benzocbenzothiepin core : This can be achieved through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound under basic conditions.
- Introduction of the propyl-methylamino group : This step involves the alkylation of the benzocbenzothiepin core with a propyl halide, followed by the introduction of the methylamino group through a nucleophilic substitution reaction.
- Attachment of the chlorophenyl group : This can be accomplished through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzocbenzothiepin moiety, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol.
- Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
- Oxidation : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution : Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts like iron(III) chloride.
- Oxidation : Sulfoxides or sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone has several applications in scientific research:
- Medicinal Chemistry : It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
- Materials Science : The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
- Biological Studies : It can be used as a probe to study the interactions of complex organic molecules with biological systems.
Mecanismo De Acción
The mechanism of action of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds:
- 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-fluorophenyl)ethanone
- 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-bromophenyl)ethanone
Uniqueness: The uniqueness of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H24ClNOS |
|---|---|
Peso molecular |
434g/mol |
Nombre IUPAC |
2-[[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C26H24ClNOS/c1-28(17-25(29)19-12-14-21(27)15-13-19)16-6-10-23-22-8-3-2-7-20(22)18-30-26-11-5-4-9-24(23)26/h2-5,7-15H,6,16-18H2,1H3/b23-10- |
Clave InChI |
VKQKHYFKXBMODB-RMORIDSASA-N |
SMILES |
CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
SMILES isomérico |
CN(CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)

![5,6,12,13-Tetrahydrodibenzo[c,h][1,2,6,7]tetraazecine-7,14-dione](/img/structure/B374710.png)
![2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)

![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl 4-nitrobenzoate](/img/structure/B374720.png)


![1-(2,3-dihydro-1H-indeno[5,6-b][1]benzothiepin-11-yl)-4-methylpiperazine](/img/structure/B374723.png)
